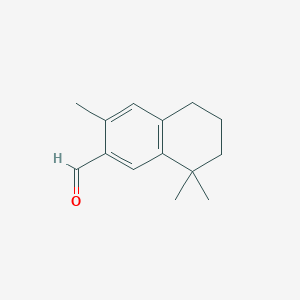
3,8,8-trimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C14H18O It is a derivative of naphthalene, characterized by the presence of three methyl groups and a formyl group attached to a tetrahydronaphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde typically involves the alkylation of a naphthalene derivative followed by formylation. One common method involves the Friedel-Crafts alkylation of naphthalene with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the trimethyl groups at the desired positions. The resulting intermediate is then subjected to formylation using reagents like dichloromethyl methyl ether and a Lewis acid to introduce the formyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure the efficient production of high-purity 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.
化学反応の分析
Types of Reactions
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the specific reaction conditions.
科学的研究の応用
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
作用機序
The mechanism of action of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effect of the formyl group. These effects modulate the compound’s reactivity towards electrophiles and nucleophiles, facilitating various transformations.
類似化合物との比較
Similar Compounds
Naphthalene: The parent compound, lacking the methyl and formyl groups.
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene.
2,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene: A similar compound with different methyl group positions.
Uniqueness
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to the specific positioning of its methyl and formyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
特性
CAS番号 |
92863-11-1 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
3,8,8-trimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H18O/c1-10-7-11-5-4-6-14(2,3)13(11)8-12(10)9-15/h7-9H,4-6H2,1-3H3 |
InChIキー |
KTPBKTARRQKWBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C=O)C(CCC2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



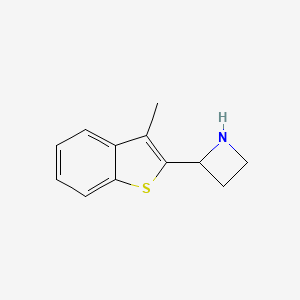
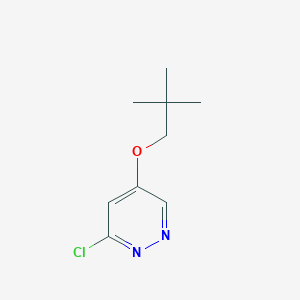
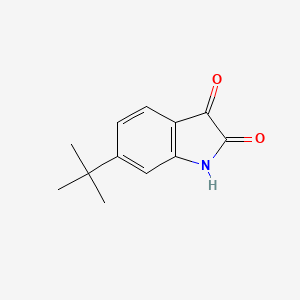
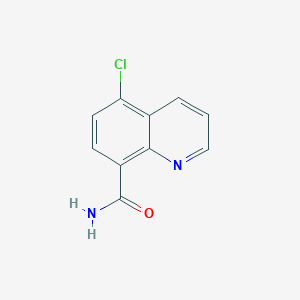
![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)

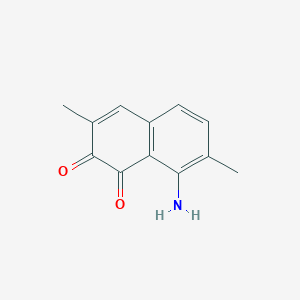
![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)
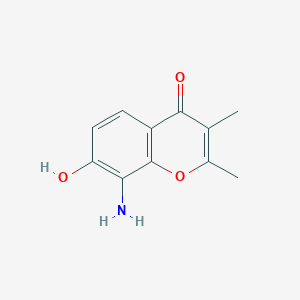
![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)
![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)


